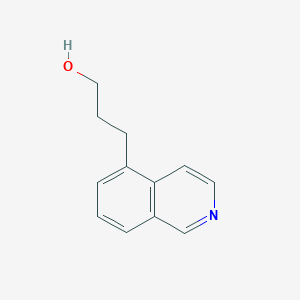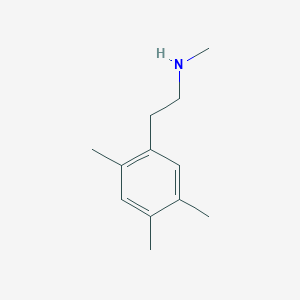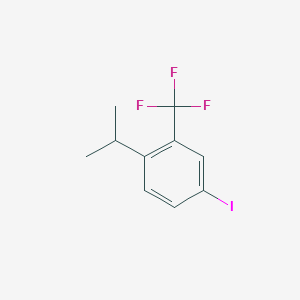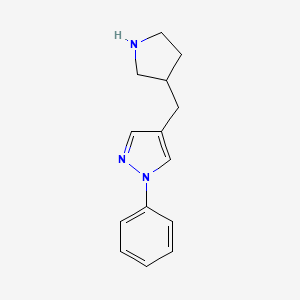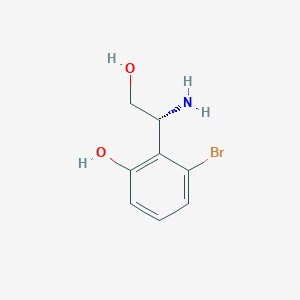
(R)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is a chiral compound with a bromine atom attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol typically involves the following steps:
Amino Alcohol Formation: The amino alcohol moiety can be introduced through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol may involve large-scale bromination and reductive amination processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine
Industry
In the industrial sector, ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-3-iodophenol: Similar structure but with an iodine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure but with the bromine atom at a different position on the phenol ring.
Uniqueness
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
2-[(1R)-1-amino-2-hydroxyethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2/t6-/m0/s1 |
InChI-Schlüssel |
RRIUFTVKHGSWPX-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CO)N)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)


